molecular formula C19H19FN4O2 B5586190 N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5586190
M. Wt: 354.4 g/mol
InChI Key: NRGJPYZUZZQDRY-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that have been explored for various biochemical applications, particularly in the context of kinase inhibition and anticancer activities. Though specific details on this exact compound are scarce, research on similar compounds provides valuable insights.

Synthesis Analysis

The synthesis of related compounds involves multiple steps including substitution reactions, condensation, and cyclization processes. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural similarity, were identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility through specific substitutions at the pyridine and pyridone positions (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a pyrazole core and fluorophenyl groups, which are crucial for their biological activities. The structure-activity relationship (SAR) is significant, as minor changes in the molecular structure can greatly impact the biological efficacy and selectivity of these compounds.

Chemical Reactions and Properties

These compounds typically undergo reactions characteristic of carboxamides, pyrazoles, and pyridines. They may participate in nucleophilic substitution reactions, electrophilic additions, and various other organic reactions that are typical for compounds containing these functional groups.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the incorporation of fluorine atoms increases the lipophilicity and can affect the compound's solubility in organic solvents.

Chemical Properties Analysis

Chemically, these compounds exhibit typical amide bond characteristics, such as resistance to hydrolysis and the ability to engage in hydrogen bonding. The pyrazole and pyridine rings contribute to the compound's acidity and basicity, and the fluorine atoms may impact its reactivity and binding affinity to biological targets.

References:

  • (Schroeder et al., 2009) - Provides insights into the synthesis and characterization of similar fluorophenyl-pyrazole derivatives.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N,4,6-trimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-12-8-13(2)22-18(25)17(12)19(26)23(3)10-14-9-21-24(11-14)16-6-4-15(20)5-7-16/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJPYZUZZQDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N(C)CC2=CN(N=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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